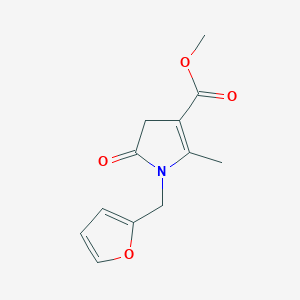

![molecular formula C16H20N2O B5505893 1-[4,5-bis(dimethylamino)-1-naphthyl]ethanone CAS No. 111967-89-6](/img/structure/B5505893.png)

1-[4,5-bis(dimethylamino)-1-naphthyl]ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives related to 1-[4,5-bis(dimethylamino)-1-naphthyl]ethanone involves various strategies, including the Wittig reaction and elimination mechanisms. For example, 1,8-bis(dimethylamino)naphthalene derivatives have been synthesized from corresponding alcohols in the presence of Al2O3, undergoing elimination to yield products like 1,8-bis(dimethylamino)-4-vinyl naphthalene through an E1 mechanism, showcasing the versatility in synthesizing naphthalene derivatives with dimethylamino groups (Vistorobskii & Pozharskii, 1996).

Molecular Structure Analysis

The molecular structure of compounds related to 1-[4,5-bis(dimethylamino)-1-naphthyl]ethanone, such as bis(dimethylamino)naphthalene derivatives, has been elucidated using X-ray crystallography, revealing unsymmetrical structures and different coordination modes. These findings are crucial for understanding the steric and electronic influences of the dimethylamino groups on the naphthalene core (Tamao et al., 1999).

Chemical Reactions and Properties

The chemical behavior of 1-[4,5-bis(dimethylamino)-1-naphthyl]ethanone derivatives includes reactions under both thermal and photochemical conditions, demonstrating stability variations and the potential for forming novel compounds through different reaction pathways, such as α-elimination or cycloaddition reactions (Pozharskii et al., 2001).

Physical Properties Analysis

Physical properties of related compounds, like 1,8-bis(dimethylamino)naphthalene, are influenced by strong intramolecular hydrogen bonding, which can cause significant out-of-plane and in-plane deformations in the molecular structure, impacting the compound's physical behavior and interactions (Woźniak et al., 1990).

Chemical Properties Analysis

The chemical properties of 1-[4,5-bis(dimethylamino)-1-naphthyl]ethanone and its derivatives showcase a range of behaviors, from proton sponge activities to intramolecular hydrogen bonding capabilities. These attributes highlight the compound's versatility and its potential utility in various chemical transformations and applications (Raab et al., 2003).

Scientific Research Applications

Chemical Synthesis and Properties

1-[4,5-bis(dimethylamino)-1-naphthyl]ethanone and related compounds have been extensively studied for their unique chemical properties, especially in the realm of proton sponges due to their high nitrogen content. Proton sponges are compounds with a high basicity that are capable of binding protons even in less favorable conditions. The synthesis and study of similar compounds, such as 1,8-bis(dimethylamino)naphthalene derivatives, have revealed insights into their chemical behavior, including proton sponge effects, intramolecular hydrogen bonding, and reaction mechanisms under various conditions. For example, compounds like 1,8,1',8'-Tetrakis(dimethylamino)-2,2'-dinaphthylmethanols have been synthesized and analyzed using X-ray, NMR, and IR techniques to understand their structural dynamics and hydrogen bonding interactions at different temperatures (Pozharskii et al., 2010).

Electrophilic Substitution and Derivative Synthesis

Electrophilic substitution reactions have been explored with compounds similar to 1-[4,5-bis(dimethylamino)-1-naphthyl]ethanone, providing pathways to novel push-pull proton sponges. These reactions yield derivatives with varied electronic properties, facilitating the synthesis of compounds with enhanced or modified chemical reactivity. For instance, the electrophilic substitution in 5,6-Bis(dimethylamino)acenaphthylene demonstrates the synthesis of push-pull derivatives, highlighting the reactivity of these compounds in forming new chemical entities (Mekh et al., 2010).

Applications in Supramolecular Chemistry

The structural features of 1-[4,5-bis(dimethylamino)-1-naphthyl]ethanone derivatives lend themselves to applications in supramolecular chemistry, where they can form complex assemblies with other molecules through non-covalent interactions. These assemblies can be tailored for various applications, including materials science and nanotechnology. Supramolecular assemblies involving benzenetetracarboxylic acid and aza donor molecules have been studied for their potential in creating organized structures with specific properties (Arora & Pedireddi, 2003).

Photoinduced Electron Transfer

The photoinduced electron transfer properties of similar compounds have been investigated, revealing potential applications in photovoltaic devices and photochemical reactions. For example, the study of photoinduced electron transfer retropinacol reactions in chloroform demonstrates the ability of these compounds to undergo carbon-carbon bond cleavage upon irradiation, forming valuable chemical intermediates (Zhang et al., 1998).

properties

IUPAC Name |

1-[4,5-bis(dimethylamino)naphthalen-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c1-11(19)12-9-10-15(18(4)5)16-13(12)7-6-8-14(16)17(2)3/h6-10H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFWWAGBASRAYLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=CC=C(C2=C(C=C1)N(C)C)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350647 |

Source

|

| Record name | Ethanone, 1-[4,5-bis(dimethylamino)-1-naphthalenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanone, 1-[4,5-bis(dimethylamino)-1-naphthalenyl]- | |

CAS RN |

111967-89-6 |

Source

|

| Record name | Ethanone, 1-[4,5-bis(dimethylamino)-1-naphthalenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinecarboxamide](/img/structure/B5505831.png)

![3-{hydroxy[(2-oxo-1-azepanyl)methyl]phosphoryl}propanoic acid](/img/structure/B5505832.png)

![(1S*,5R*)-3-methyl-6-{2-[(4-methylphenoxy)methyl]-3-furoyl}-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5505834.png)

![4-[(2-fluorobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5505849.png)

![3,5-dimethyl-7-(5-methyl-2-phenyl-3-furoyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5505857.png)

![4-{[(4,5-dibromo-2-furyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5505859.png)

![4-[(4-bromobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5505860.png)

![2-(3-fluorophenyl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]azepane](/img/structure/B5505865.png)

![1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5505875.png)

![3a,8b-dihydroxy-2-phenyl-3-(trifluoroacetyl)-3a,8b-dihydro-4H-indeno[1,2-b]furan-4-one](/img/structure/B5505883.png)

![methyl 4-[(1-piperidinylcarbonothioyl)amino]benzoate](/img/structure/B5505898.png)

![2-{[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5505899.png)